(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE
Description
(2E)-3-[4-(Dimethylamino)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (α,β-unsaturated ketone) with a 4-(dimethylamino)phenyl group at the β-position and a 5-methylfuran-2-yl moiety at the α-position. The dimethylamino group serves as a strong electron-donating substituent, enhancing the compound's electronic polarization, while the 5-methylfuran ring introduces steric and electronic effects that influence its reactivity, photophysical properties, and biological interactions.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-4-11-16(19-12)15(18)10-7-13-5-8-14(9-6-13)17(2)3/h4-11H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXURVONXIXWFJN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 5-methyl-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group and furan ring play crucial roles in its biological activity. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Furan-Based Chalcones
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one (, Compound 2): Structural Difference: Lacks the 5-methyl group on the furan ring. This compound exhibited a molecular weight of 241.29 g/mol and was synthesized via microwave methods with unoptimized yields .
- (2E)-3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one (): Structural Difference: Contains a 4-methoxyphenyl substituent on the furan and a 4-methylphenyl group at the α-position. Impact: The methoxy group enhances electron-donating capacity, while the methylphenyl group increases hydrophobicity.
Thiophene and Heterocyclic Analogues
- (2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): Structural Difference: Replaces furan with a chlorinated thiophene ring. Impact: Thiophene’s larger atomic radius and chlorine’s electron-withdrawing effect reduce electron delocalization compared to furan derivatives. This compound showed solid-state emission, suggesting applications in optoelectronics .
- (2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (): Structural Difference: Benzothiophene replaces furan, introducing a fused aromatic system. Impact: Extended conjugation enhances NLO properties but may reduce solubility in polar solvents .
Enzyme Inhibition
- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (): Structural Difference: Trifluoromethyl group at the α-position. Impact: The electron-withdrawing CF₃ group increases electrophilicity, enhancing monoamine oxidase (MAO) inhibition (IC₅₀ = 1.2 µM) compared to non-CF₃ analogues .
- SGT633–SGT686 Series ():
Anticancer and Antibacterial Activity
- (E)-1-(4-(Acridin-9-ylamino)phenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (, Compound 3e): Structural Difference: Acridinylamino group at the α-position. Impact: The planar acridine moiety intercalates DNA, showing potent anticancer activity (e.g., IC₅₀ = 4.5 µM against MCF-7 cells) .
Photophysical and Nonlinear Optical Properties
Solvent-Dependent Behavior
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP) (): Structural Difference: Naphthalene replaces furan. Impact: The larger aromatic system redshifts absorption (λₐᵦₛ = 420 nm in ethanol) and enhances two-photon absorption cross-sections (σ₂ = 1,200 GM) .
Biological Activity
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE, commonly referred to as a dimethylamino phenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C24H24N4O3
- Molecular Weight: 416.5 g/mol
- IUPAC Name: N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown significant activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The following table summarizes the observed biological activities:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HL-60 (Leukemia) | 0.0244 | 0.0866 |
| NCI-H522 (Lung Cancer) | 0.0866 | 0.938 |
| COLO 205 (Colon Cancer) | 0.228 | 6.6 |
| MDA-MB-468 (Breast Cancer) | 0.0318 | 0.103 |
These results indicate that the compound exhibits a GI50 value as low as , suggesting high potency in inhibiting cell growth in certain cancer types .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. The compound is believed to modulate enzyme activities and receptor interactions, leading to altered cellular signaling pathways that inhibit tumor growth and induce apoptosis in malignant cells .
Study 1: Antitumor Efficacy
In a comprehensive study assessing the anticancer efficacy of various derivatives, compounds similar to this compound were screened against a panel of over 60 cancer cell lines. The results indicated that derivatives with the dimethylamino group consistently showed enhanced cytotoxicity compared to others lacking this moiety .
Study 2: Structure-Activity Relationship (SAR)
A structure–activity relationship analysis revealed that the presence of the dimethylamino group significantly contributes to the compound's biological activity. In comparative analyses, modifications to this group resulted in decreased potency against cancer cell lines, underscoring its importance for maintaining bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-[4-(dimethylamino)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodology : The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones. For this compound, reacting 5-methylfuran-2-carbaldehyde with 4-(dimethylamino)acetophenone under basic conditions (e.g., NaOH/EtOH) typically forms the enone system. Yield optimization requires precise control of solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst (e.g., pyrrolidine for improved stereoselectivity) .
- Data Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity using H NMR (e.g., coupling constants for trans-olefin protons at δ 7.2–7.8 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?
- Methodology :
- X-ray crystallography : Resolve stereochemistry (e.g., E-configuration of the enone) and intramolecular interactions (e.g., hydrogen bonding between the carbonyl and dimethylamino groups) .
- UV-Vis spectroscopy : Confirm π→π* transitions in the enone system (λ~300–350 nm) and solvatochromic shifts in polar solvents .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+ ~310 m/z) .
Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
- Antimicrobial activity : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, correlating with experimental redox behavior .
- MD simulations : Simulate solvent effects on conformational stability (e.g., DMSO vs. water) to explain discrepancies in NMR coupling constants .
Q. What strategies address contradictions in reported bioactivity data across different studies?
- Methodology :
- Dose-response reevaluation : Use standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines (e.g., HeLa, MCF-7) to eliminate variability from cell-specific metabolic pathways .
- Metabolite profiling : Employ LC-MS to identify degradation products or active metabolites that may confound activity interpretations .
Q. How can the compound’s synthetic pathway be modified to enhance enantiomeric purity for chiral studies?
- Methodology :
- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during enone formation, followed by auxiliary removal .
- Asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) to induce enantioselectivity in the aldol condensation step .
Q. What advanced techniques validate its interaction with biological targets at the molecular level?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) immobilized on sensor chips .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to map binding pockets .
Q. How do structural modifications (e.g., substituent variation) impact its physicochemical and pharmacological properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
